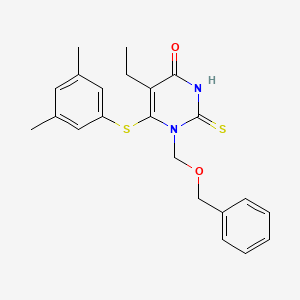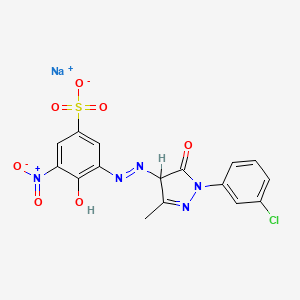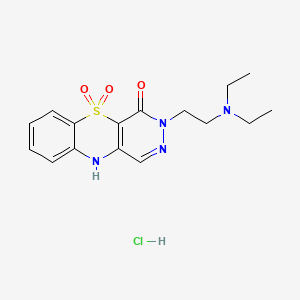
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H31N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 3-phenylpropyl chloride to form 3-cyclohexyl-3-phenylpropyl bromide. This intermediate is then reacted with piperidine to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion .
Applications De Recherche Scientifique
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .
Comparaison Avec Des Composés Similaires
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds share a similar piperidine ring structure, but this compound has a cyclohexyl group, which imparts different pharmacological properties.
Ketamine: Another compound with a similar mechanism of action, but with distinct structural differences that result in varied therapeutic applications.
1-(3-Cyclohexylidene-3-phenylpropyl)piperidine hydrochloride: A closely related compound with slight structural variations that can lead to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
95619-09-3 |
|---|---|
Formule moléculaire |
C20H32ClN |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
1-(3-cyclohexyl-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clé InChI |
WOLIRTOKDAQMST-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CCN2CCCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)



![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)



